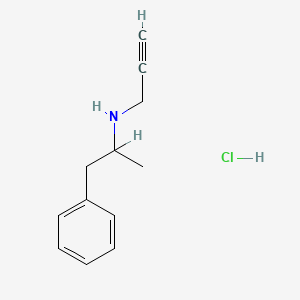

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride

Overview

Description

Synthesis Analysis

Synthesis of related compounds typically involves reactions of specific aldehydes with amines, potentially involving intermediates such as imines. One example is the reaction of chloral with substituted anilines, leading to a variety of products depending on the reaction conditions. This method highlights the versatility and complexity in synthesizing compounds within this chemical class (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through spectroscopic methods, including high-resolution magnetic resonance imaging, which provides insights into their conformation and structural properties. Ab initio calculations complement these spectroscopic findings, offering a deeper understanding of the molecular geometry and electronic structure (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride are influenced by its functional groups. Reductive amination is a key reaction for amine synthesis, involving the conversion of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent. This process is crucial for generating primary, secondary, and tertiary amines, highlighting the compound's role in synthetic chemistry (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific data on this compound might not be readily available, similar compounds exhibit unique physical behaviors that facilitate their use in molecular microencapsulation and solubility enhancement (Vert & Huguet, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in various chemical reactions, are central to understanding (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride's utility in synthesis and other chemical applications. The compound's amine group plays a pivotal role in its reactivity, participating in numerous chemical transformations that underscore its significance in organic synthesis (Irrgang & Kempe, 2020).

Scientific Research Applications

-

Application in Click Chemistry

- Summary : “(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Method : The compound is used in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the compound, which contains an Alkyne group, reacting with a molecule that contains an Azide group in the presence of a copper catalyst .

- Results : The outcome of this reaction is the formation of a new molecule through the cycloaddition of the Alkyne and Azide groups .

-

Application in Transaminase-mediated Synthesis

- Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The application of immobilised whole-cell biocatalysts with ®-transaminase is reported .

- Results : The result is the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

-

Application in Click Chemistry

- Summary : “(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Method : The compound is used in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the compound, which contains an Alkyne group, reacting with a molecule that contains an Azide group in the presence of a copper catalyst .

- Results : The outcome of this reaction is the formation of a new molecule through the cycloaddition of the Alkyne and Azide groups .

-

Application in Transaminase-mediated Synthesis

- Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The application of immobilised whole-cell biocatalysts with ®-transaminase is reported .

- Results : The result is the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

-

Application in Click Chemistry

- Summary : “(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Method : The compound is used in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the compound, which contains an Alkyne group, reacting with a molecule that contains an Azide group in the presence of a copper catalyst .

- Results : The outcome of this reaction is the formation of a new molecule through the cycloaddition of the Alkyne and Azide groups .

-

Application in Transaminase-mediated Synthesis

- Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The application of immobilised whole-cell biocatalysts with ®-transaminase is reported .

- Results : The result is the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Safety And Hazards

The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H315, H319, and H3351. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications in click chemistry, given its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups3. Additionally, the impact of deuteration on the pharmacokinetics of pharmaceuticals is a topic of interest3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

properties

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

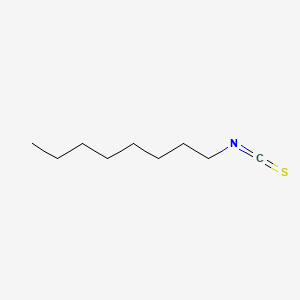

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18913-84-3 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948763 | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride | |

CAS RN |

2588-96-7 | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)